molecular formula C23H23N3O3 B12034705 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-08-6

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12034705
CAS No.: 476483-08-6
M. Wt: 389.4 g/mol
InChI Key: ZJRJUQXBSFSDFV-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with a suitable amine, followed by cyclization and further functionalization to introduce the pyridin-3-yl and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride

Properties

CAS No.

476483-08-6

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-14-20(23(28)26-15-7-6-12-24-13-15)21(16-8-3-4-11-19(16)29-2)22-17(25-14)9-5-10-18(22)27/h3-4,6-8,11-13,21,25H,5,9-10H2,1-2H3,(H,26,28)

InChI Key

ZJRJUQXBSFSDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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